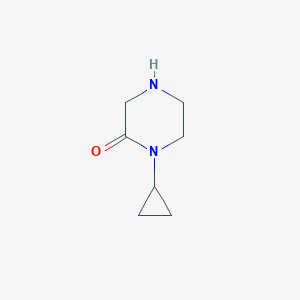

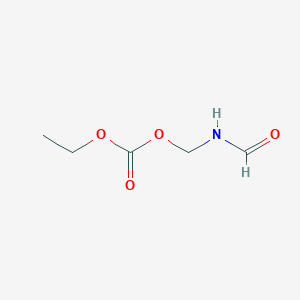

![molecular formula C22H17ClN2O3S B1442122 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide CAS No. 1001915-86-1](/img/structure/B1442122.png)

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide

Overview

Description

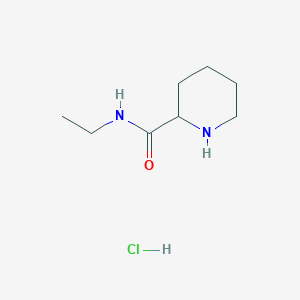

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

This compound has been studied for its potential antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. The compound’s efficacy can be evaluated through DPPH and ABTS radical scavenging activity assays. These methods assess the ability of the compound to donate an electron or hydrogen and neutralize free radicals, which is a key mechanism in preventing cell damage .

Cytotoxicity Against Cancer Cells

The compound has shown promise in cytotoxicity studies, particularly against cervical cancer cell lines such as HeLa . By inducing cell death in cancerous cells, it holds potential for development into a therapeutic agent. The compound’s effectiveness can be compared to standard drugs to evaluate its potential as a more effective treatment option .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. This compound can be docked with various proteins to predict its binding affinity and mode of action. For instance, docking with HDAC8 , a histone deacetylase enzyme, could reveal insights into the compound’s role in gene expression regulation .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives with potential medicinal properties. The Michael addition reaction is one method used to create these derivatives, which can then be screened for a range of biological activities. This process allows for the exploration of structure-activity relationships and the optimization of pharmacological profiles .

Anti-inflammatory Properties

Compounds with anti-inflammatory properties are vital in the treatment of various diseases characterized by inflammation. The compound can be assessed for its ability to reduce inflammation in in vivo models, such as the reduction of paw edema in rodents. This application could lead to the development of new anti-inflammatory medications .

Allergic Reaction Treatment

The structural similarity of this compound to known antihistamines suggests it could be explored for its potential to treat allergic reactions. By acting on histamine receptors, it may help alleviate symptoms of allergies with minimal sedative effects, which is a common side effect of many antihistamines .

Pharmacometabolomics

Pharmacometabolomics is an emerging field that studies the effects of drugs on metabolic pathways. The compound could be used in metabolomic studies to understand its impact on cellular metabolism and identify potential biomarkers for its efficacy and safety .

Toxicometabolomics

Similar to pharmacometabolomics, toxicometabolomics focuses on the toxicological aspects of compounds. This compound can be studied to understand its toxic effects at the metabolic level, which is crucial for assessing its safety profile before clinical trials .

properties

IUPAC Name |

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c1-25(18-5-3-2-4-6-18)29(27,28)14-15-7-8-16-9-10-21-20(12-17(23)13-24-21)22(26)19(16)11-15/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULMJCVRLYNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide | |

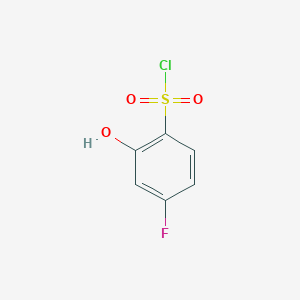

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

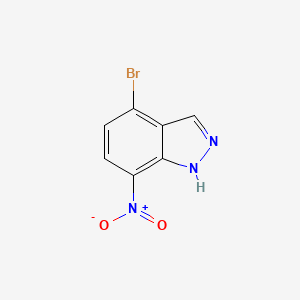

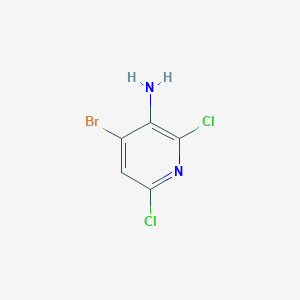

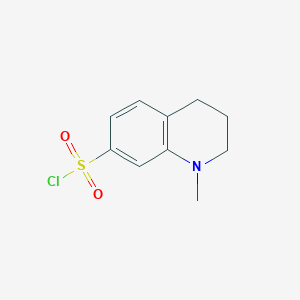

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)